molecular formula C22H26ClNO3 B2832637 1-(4-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide CAS No. 1790198-13-8

1-(4-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide

Cat. No. B2832637
CAS RN: 1790198-13-8
M. Wt: 387.9
InChI Key: AJJKWZQYBZHTKP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse. CERC-501 has been shown to modulate the activity of the kappa opioid receptor (KOR), which is a key target for the development of new therapeutics for these disorders.

Scientific Research Applications

Catalytic Protodeboronation

1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide: can serve as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into useful intermediates, expanding their synthetic utility.

Hydromethylation of Alkenes

The same catalytic protodeboronation process mentioned above allows for formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers achieve this valuable transformation. For instance, the hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol . This application opens up new avenues for modifying alkenes selectively.

Fluorophore Synthesis

The compound’s unique structure can be leveraged for the assembly of structurally distinct fluorophores with aggregation-induced emission characteristics. These fluorophores find applications in imaging, sensing, and biological studies . Researchers are exploring ways to tailor the fluorophore properties by modifying the substituents on the cyclopentane ring.

Indazole Synthesis

Rhodium-catalyzed C–H functionalization with 1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide provides a novel route to prepare diverse 1H-indazoles. This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, occurs under mild reaction conditions . Indazoles have applications in medicinal chemistry and materials science.

Total Synthesis of Natural Products

Researchers have employed the protodeboronation strategy for the formal total synthesis of specific natural products. Notably, δ-®-coniceine and indolizidine 209B were synthesized using this approach . These alkaloids have biological activities and serve as valuable targets for chemical synthesis.

Pesticide and Environmental Analysis

While not extensively studied, the compound’s chlorophenyl moiety suggests potential applications in pesticide analysis. Its stability and reactivity could make it useful for detecting and quantifying specific pesticides or environmental contaminants.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-26-19-8-4-3-7-18(19)20(27-2)15-24-21(25)22(13-5-6-14-22)16-9-11-17(23)12-10-16/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJKWZQYBZHTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide

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